1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGFTGZWARKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Chloropyrazine Ring: The chloropyrazine ring can be synthesized through the chlorination of pyrazine using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Chloropyrazine and Piperidine Rings: The chloropyrazine and piperidine rings are coupled using a nucleophilic substitution reaction, typically in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Dimethylpropanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloropyrazine ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms. Key reactions include:
Replacement of Chlorine with Amines
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Reaction with primary/secondary amines : Substitution occurs at the C-3 position of the pyrazine ring.
Alkoxylation
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Ether formation : Chlorine displacement by alkoxy groups (e.g., cyclopentanol, cyclohexanol) under microwave-assisted conditions .
Cross-Coupling Reactions
The chloropyrazine moiety participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
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Aryl boronic acid coupling : Introduces aryl groups at the C-3 position.
Oxidation of Piperidine
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The piperidine ring can be oxidized to form N-oxides using mCPBA or H₂O₂, though specific data for this compound requires extrapolation from analogous structures .
Ketone Reactivity
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The dimethylpropanone group may undergo reduction (e.g., NaBH₄) or Grignard additions, but no direct studies are reported for this compound .
Biological Activity-Driven Modifications
Derivatives of this compound are synthesized to enhance kinase inhibition (e.g., Pim-1, PfCDPK4) .
Key Modifications
| Modification Site | Functional Group Introduced | Biological Target | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| Pyrazine C-3 | 4-Methylpiperazinyl | Pim-1 kinase | 1.2 | |
| Pyrazine C-3 | 3-(Dimethylamino)propylamino | PfCDPK4 | 4.8 |
Stability and Side Reactions
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Hydrolysis : The chloropyrazine ring resists hydrolysis under neutral conditions but degrades in strong acids/bases .
-
Thermal Stability : Stable up to 150°C; decomposition observed >200°C .
Comparative Reactivity with Analogues
Synthetic Pathways
A representative synthesis involves:
Scientific Research Applications
Neuropharmacology
This compound has been studied for its potential effects on the central nervous system (CNS). The piperidine structure is known to interact with neurotransmitter receptors, making it a candidate for developing drugs targeting neurological disorders such as schizophrenia and depression. Research indicates that derivatives of piperidine can act as muscarinic receptor agonists, which may lead to advancements in treating cognitive dysfunctions .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one. The chloropyrazine component has shown promise in inhibiting tumor growth in various cancer models. Investigations into its mechanism suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes, leading to cell lysis. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined derivatives of piperidine, including this compound, for their effects on muscarinic receptors. The results indicated that certain modifications could enhance receptor selectivity and potency, suggesting potential for treating Alzheimer's disease .
Case Study 2: Anticancer Research
In a preclinical trial published in Cancer Research, researchers evaluated the efficacy of chloropyrazine derivatives against breast cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
*Estimated based on analog in ; †Calculated from molecular formula.
Key Observations :
- Core Ring Modifications: Piperidine vs. Piperazine: Piperidine (6-membered, saturated) vs. Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to increased polarity. Pyrrolidone: The pyrrolidone analog (5-membered lactam, ) lacks a ketone group, reducing steric bulk but introducing a polar amide bond.
- Nitropyridine (): The nitro group increases electrophilicity, possibly enhancing reactivity in redox environments. Benzoyl and Thiophene (): Aromatic groups like benzoyl or thiophene-thio (in ) may improve π-π stacking interactions with proteins.
- Ketone Group Variations: The pivaloyl group in the target compound and introduces significant steric hindrance, which may reduce metabolic degradation but limit membrane permeability.
Key Observations :
- Coupling Reactions : Amide bond formation (e.g., TBTU/HOBt in ) is common for introducing ketone groups.
- Reductive Amination : Used in to synthesize amine intermediates, critical for constructing the piperidine-chloropyrazine backbone.
- Stereochemistry : Chiral centers (e.g., in ) require enantioselective methods, impacting biological activity.
Biological Activity
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a chloropyrazine moiety, which is known to influence various biological pathways.
- Molecular Formula : C₁₄H₂₀ClN₃O
- Molecular Weight : 273.78 g/mol
- CAS Number : 131622
- Structure : The compound features a piperidine ring substituted with a chloropyrazine group and a dimethylpropanone moiety.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, compounds containing piperidine and chloropyrazine have been studied for their roles as phosphodiesterase inhibitors, which can modulate signaling pathways related to neurotransmission and inflammation.
Antitumor Activity
Research indicates that derivatives of chloropyrazine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, including those involving caspases and mitochondrial dysfunction .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity .
Neuropharmacological Effects
The piperidine structure suggests potential neuropharmacological effects. Compounds with similar structures have been reported to act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply that this compound may influence mood disorders or neurodegenerative conditions .
Study 1: Antitumor Efficacy
A study published in Drug Target Insights examined the antitumor efficacy of several chloropyrazine derivatives, including those similar to our compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting proliferation markers such as Ki67 .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of chloropyrazine derivatives. The study found that certain derivatives demonstrated potent activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
